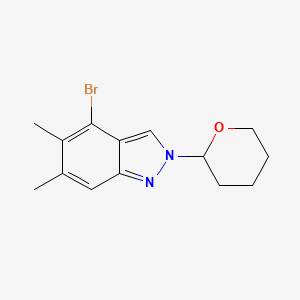
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is a synthetic organic compound with the molecular formula C14H17BrN2O. It is a derivative of indazole, a bicyclic compound containing a pyrazole ring fused to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.
Dimethylation: The methyl groups at the 5 and 6 positions can be introduced using methylating agents like methyl iodide in the presence of a base.
Tetrahydropyran-2-yl Substitution: The tetrahydropyran-2-yl group can be introduced through nucleophilic substitution reactions involving appropriate pyran derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for efficient heat and mass transfer, and employing catalysts to enhance reaction rates and selectivity .
化学反应分析
Types of Reactions
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
科学研究应用
Potential Applications
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole has potential applications in various fields. Preliminary studies suggest that it may act as an inhibitor of certain cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, which are important in pharmacological applications and drug metabolism studies. Its interactions with biological systems require further investigation to elucidate its pharmacodynamics and therapeutic potential.
Interaction with Biological Macromolecules
Interaction studies have shown that this compound interacts with various biological macromolecules. As an inhibitor of cytochrome P450 enzymes, it may affect drug metabolism pathways, potentially altering the pharmacokinetics of co-administered drugs. Further studies are needed to define these interactions and their implications for therapeutic efficacy and safety profiles.
Structural Similarity and Uniqueness
Several compounds share structural similarities with this compound. A comparison highlighting their uniqueness is shown below.
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | 0.88 | Contains trifluoromethyl group; different substitution pattern |
| 5,7-Dibromo-6-methyl-1-(trimethylsilyl)ethoxy)methyl)-1H-indazole | 0.74 | Multiple bromine substitutions; altered reactivity |
| 6-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazolo[4,3-b]pyridine | 0.72 | Pyrazole ring instead of indazole; different biological activity |
| tert-butyl 6-bromo-1H-indazole-1-carboxylate | 0.68 | Carboxylate functionality; distinct applications in medicinal chemistry |
作用机制
The mechanism of action of 4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the tetrahydropyran-2-yl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
相似化合物的比较
Similar Compounds
- 4-Bromo-5,6-dimethyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-Bromo-6-chloro-5-methyl-2-tetrahydropyran-2-yl-indazole
- 4-Bromo-5,6-dimethyl-2-(tetrahydro-2H-pyran-2-yl)-2H-indazole
Uniqueness
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tetrahydropyran-2-yl group enhances its solubility and stability, making it a valuable compound for various applications .
生物活性
4-Bromo-5,6-dimethyl-2-tetrahydropyran-2-yl-indazole is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by a bromine atom at the 4-position of the indazole ring and a tetrahydropyran moiety, suggests significant reactivity and interaction with biological systems. This article reviews existing literature on its biological activity, including mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C14H16BrN with a molecular weight of 295.18 g/mol. The presence of the bromine atom enhances its electrophilic character, making it suitable for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
Preliminary studies indicate that this compound functions as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are critical in drug metabolism, suggesting that this compound may influence the pharmacokinetics of co-administered drugs. The tetrahydropyran group may also participate in reactions typical of ethers and alcohols, further contributing to its biological activity.
Inhibition of Cytochrome P450 Enzymes
The primary biological activity observed for this compound is its inhibitory effect on cytochrome P450 enzymes. This inhibition can lead to altered drug metabolism pathways, which is crucial for understanding potential drug-drug interactions and therapeutic efficacy.
Interaction with Biological Macromolecules
Studies have shown that this compound interacts with various proteins and enzymes within biological systems. The compound's ability to inhibit specific enzymes indicates its potential as a lead compound in drug discovery.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-5-(trifluoromethyl)-1H-indazole | 0.88 | Contains trifluoromethyl group; different substitution pattern |
| 5,7-Dibromo-6-methyl-1-(trimethylsilyl)ethoxy)methyl)-1H-indazole | 0.74 | Multiple bromine substitutions; altered reactivity |
| 6-Bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazolo[4,3-b]pyridine | 0.72 | Pyrazole ring instead of indazole; different biological activity |
| tert-butyl 6-bromo-1H-indazole-1-carboxylate | 0.68 | Carboxylate functionality; distinct applications in medicinal chemistry |
This table highlights the diversity within this chemical class while emphasizing the unique structural features that distinguish this compound from others.
属性
分子式 |
C14H17BrN2O |
|---|---|
分子量 |
309.20 g/mol |
IUPAC 名称 |
4-bromo-5,6-dimethyl-2-(oxan-2-yl)indazole |
InChI |
InChI=1S/C14H17BrN2O/c1-9-7-12-11(14(15)10(9)2)8-17(16-12)13-5-3-4-6-18-13/h7-8,13H,3-6H2,1-2H3 |
InChI 键 |
RBVPTQRRAHHCPS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=NN(C=C2C(=C1C)Br)C3CCCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















